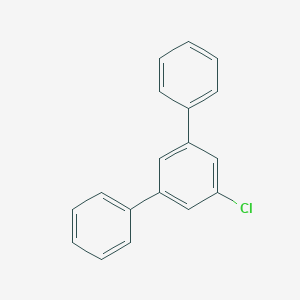

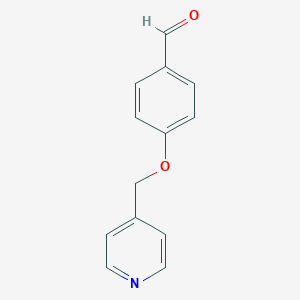

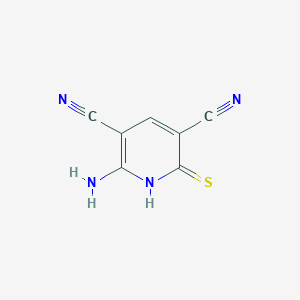

![molecular formula C22H42O5Si4 B173629 [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate CAS No. 108587-59-3](/img/structure/B173629.png)

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrogel Formulations for Drug Release in Ophthalmic Lenses

The compound has been investigated for its role in drug-releasing contact lens materials. A study explored hydrogels containing this silicon-containing monomer for their potential in controlled drug delivery within ophthalmic applications. These hydrogels demonstrated promising properties for lens materials, with the ability to control the release of antibiotics and antiseptics, suggesting their suitability for therapeutic contact lenses (Paradiso et al., 2014).

Organic Synthesis and Chemical Transformations

This compound has been utilized in organic synthesis, particularly in the Baylis-Hillman reaction for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its versatility in facilitating complex chemical transformations and constructing valuable compounds for further chemical applications (Basavaiah et al., 2000).

Advanced Material Synthesis

Research has also delved into its application in the synthesis of advanced materials. For example, it has been used in the intramolecular chain hydrosilylation of alkynylphenylsilanes, highlighting its role in producing benzosiloles through complex reaction mechanisms. This application underscores its utility in creating novel materials with potential electronic or photonic properties (Arii et al., 2016).

Silylation and GC-Derivatization Reactions

The compound is pivotal in the synthesis and applications of silyl 2-methylprop-2-ene-1-sulfinates for preparative silylation and gas chromatography (GC) derivatization reactions. This research indicates its significance in modifying and analyzing polyols and carbohydrates, facilitating their analysis and understanding their chemical behavior (Marković et al., 2016).

Hydrogen Bonding and Silanol Chemistry

Another study explored the synthesis and characterization of tripodal trisilanol compounds, shedding light on new hydrogen bonding motifs and the chemical behavior of silicon-based compounds. This research contributes to a deeper understanding of silanol chemistry and its potential in creating materials with unique properties (Kawakami et al., 2015).

Propriétés

IUPAC Name |

[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMTYRQTFYSIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O5Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

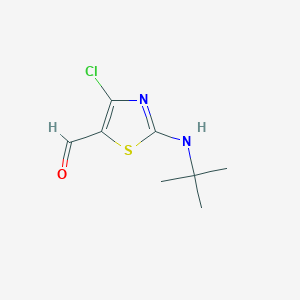

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)

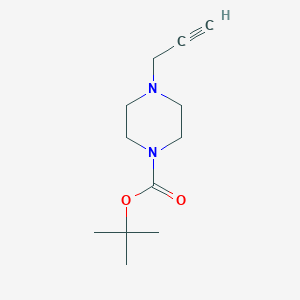

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

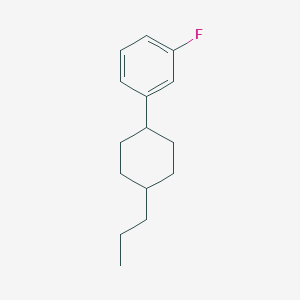

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)

![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)

![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)